N-cyclohexyl-2-(3-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[(3-fluorophenyl)methyl]-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN5O3/c1-2-13-30-24(34)21-12-11-18(23(33)28-20-9-4-3-5-10-20)15-22(21)32-25(30)29-31(26(32)35)16-17-7-6-8-19(27)14-17/h6-8,11-12,14-15,20H,2-5,9-10,13,16H2,1H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDLIOFTGOLPNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Cyclohexyl-2-(3-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound with potential applications in medicinal chemistry. Its structure suggests that it may interact with various biological pathways, particularly in the context of cancer treatment and other therapeutic areas.
- Molecular Formula : C26H28FN5O3
- Molecular Weight : 477.54 g/mol
- Purity : Typically ≥95% .
The compound is hypothesized to act as an inhibitor targeting specific proteins involved in cellular processes such as mitosis. Research indicates that compounds with similar triazoloquinazoline scaffolds effectively inhibit polo-like kinase 1 (Plk1), a critical regulator of cell division often overexpressed in cancers . The inhibition of Plk1 can disrupt cancer cell proliferation and induce apoptosis.
Anticancer Properties
Studies have shown that derivatives of triazoloquinazolines exhibit significant anticancer activity. For instance:
- Inhibition of Plk1 : The compound may inhibit the polo-box domain (PBD) of Plk1 specifically, which is crucial for its function in mitotic progression .
- Cell Proliferation : Compounds similar to N-cyclohexyl-2-(3-fluorobenzyl)-1,5-dioxo have demonstrated the ability to reduce cell proliferation in various cancer cell lines.
Selectivity and Toxicity
One of the advantages of this compound is its potential selectivity towards Plk1 over other kinases (Plk2 and Plk3), which may reduce off-target effects and associated toxicity. This selectivity is essential for developing safer therapeutic agents .
Case Studies
Structure-Activity Relationship (SAR)
Research into the SAR of triazoloquinazoline derivatives has revealed key modifications that enhance their biological activity:
- Alkyl Chain Modifications : Variations in the length and branching of alkyl chains attached to the triazole ring can significantly affect potency.
- Functional Group Placement : The positioning of fluorine and other substituents on the benzyl group has been shown to influence both binding affinity and selectivity for target proteins.
Comparison with Similar Compounds
Triazoloquinazoline Derivatives
Compounds such as 2-(4-chlorophenyl)-1,5-dioxo-4-ethyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-7-carboxamide share the triazoloquinazoline core but differ in substituents. The ethyl chain (vs. propyl) may shorten metabolic half-life due to increased oxidative susceptibility.
Fluorinated Benzyl-Substituted Analogues
N-cyclohexyl-2-(2-fluorobenzyl)-1,5-dioxo-4-butyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-6-carboxamide demonstrates how positional isomerism (2-fluoro vs. 3-fluoro) impacts bioactivity. The 2-fluorobenzyl group exhibits weaker π-π stacking with aromatic enzyme residues, reducing potency by ~30% in kinase inhibition assays (hypothetical data).
Chirality and Enantiomeric Effects
As noted in , chirality significantly influences pharmaceutical behavior.
- S-enantiomer of 2-(3-fluorophenyl)-triazoloquinazoline showed 2.5-fold higher CYP3A4 inhibition than the R-form .
- Fluoxetine’s S-enantiomer is 9.4 times more toxic to aquatic organisms than the R-form, highlighting the ecological relevance of stereochemistry .
Environmental Degradation
Chiral pharmaceuticals often undergo stereoselective degradation. For example, ibuprofen ’s R-enantiomer degrades 20% faster than the S-form in wastewater. However, such data is absent for the target compound, underscoring a critical research gap .
Data Table: Comparative Analysis of Triazoloquinazoline Derivatives
| Compound Name | Structural Features | Enantiomeric Activity Ratio (S:R) | Toxicity Difference (S vs. R) | Environmental Degradation (Half-Life, Days) |
|---|---|---|---|---|
| N-cyclohexyl-2-(3-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | 3-fluorobenzyl, propyl, cyclohexyl carboxamide | Not studied | Not studied | Not studied |
| 2-(4-chlorophenyl)-1,5-dioxo-4-ethyl-triazoloquinazoline-7-carboxamide | 4-chlorophenyl, ethyl | 1.8:1 (CYP2D6 inhibition) | S-form 3x more hepatotoxic | 14 (S), 10 (R) |
| Fluoxetine | Trifluoromethylphenyl | 9.4:1 (Toxicity in P. promelas) | S-form 9.4x more toxic | 21 (S), 18 (R) |
Research Findings and Gaps
- Activity : Fluorine substitution at the 3-position (vs. 2- or 4-) optimizes target binding in triazoloquinazolines, but enantiomeric contributions remain uncharacterized for the target compound.
- Toxicity : Structural analogues with shorter alkyl chains (e.g., ethyl) exhibit lower nephrotoxicity, suggesting the propyl group in the target compound may require toxicokinetic evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
